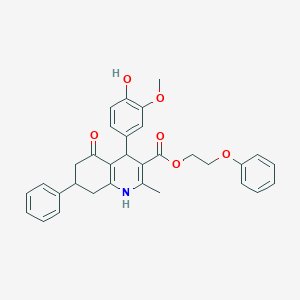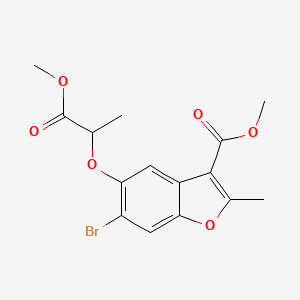
4-(2-chloro-6-nitrophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloro-6-nitrophenyl)morpholine, also known as CNM, is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. CNM is a heterocyclic compound that contains a morpholine ring and a nitrophenyl group. It has a molecular weight of 252.68 g/mol and a melting point of 150-153°C.
Mecanismo De Acción
The mechanism of action of 4-(2-chloro-6-nitrophenyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, 4-(2-chloro-6-nitrophenyl)morpholine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In bacteria and fungi, 4-(2-chloro-6-nitrophenyl)morpholine has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and membrane function.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2-chloro-6-nitrophenyl)morpholine are not well characterized, but it is believed to have low toxicity and minimal side effects. In vitro studies have shown that 4-(2-chloro-6-nitrophenyl)morpholine exhibits low cytotoxicity towards normal cells, indicating that it may have potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-chloro-6-nitrophenyl)morpholine in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its potential for use in multiple fields, including medicinal chemistry, materials science, and environmental science. However, one limitation of using 4-(2-chloro-6-nitrophenyl)morpholine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4-(2-chloro-6-nitrophenyl)morpholine, including:
1. Investigating its potential use as a selective anticancer agent in vivo.
2. Studying its potential use as a corrosion inhibitor for various metals.
3. Developing new synthesis methods for 4-(2-chloro-6-nitrophenyl)morpholine that are more efficient and environmentally friendly.
4. Investigating its potential use as a pollutant sensor for various environmental pollutants.
5. Studying its potential use as a dye for various applications, including in solar cells and organic light-emitting diodes.
Overall, 4-(2-chloro-6-nitrophenyl)morpholine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanisms of action and potential uses.
Métodos De Síntesis
The synthesis of 4-(2-chloro-6-nitrophenyl)morpholine can be achieved through various methods, including the reaction of 2-chloro-6-nitrophenol with morpholine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. Other methods for synthesizing 4-(2-chloro-6-nitrophenyl)morpholine include the reaction of 2-chloro-6-nitroaniline with morpholine and the reaction of 2-chloro-6-nitrophenol with N-methylmorpholine.
Aplicaciones Científicas De Investigación
4-(2-chloro-6-nitrophenyl)morpholine has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, 4-(2-chloro-6-nitrophenyl)morpholine has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-(2-chloro-6-nitrophenyl)morpholine has also been studied for its potential use as an antibacterial and antifungal agent, as well as a potential treatment for Alzheimer's disease.
In materials science, 4-(2-chloro-6-nitrophenyl)morpholine has been investigated for its potential use as a dye, as it exhibits strong absorption in the visible region of the electromagnetic spectrum. 4-(2-chloro-6-nitrophenyl)morpholine has also been studied for its potential use as a corrosion inhibitor, as it has been shown to inhibit the corrosion of metals such as steel and aluminum.
In environmental science, 4-(2-chloro-6-nitrophenyl)morpholine has been studied for its potential use as a pollutant sensor, as it exhibits fluorescence properties that can be used to detect the presence of certain pollutants in the environment.
Propiedades
IUPAC Name |
4-(2-chloro-6-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFVWYPOMFXUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387282 |
Source


|
| Record name | 4-(2-chloro-6-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6093-39-6 |
Source


|
| Record name | 4-(2-chloro-6-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)
![1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4933239.png)
![1-[3-(2,3-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B4933250.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4933264.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)


![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole hydrobromide](/img/structure/B4933282.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)